![molecular formula C5H12ClNO B1281316 3-Amino-3-methyl-2-butanone hydrochloride CAS No. 10201-15-7](/img/structure/B1281316.png)
3-Amino-3-methyl-2-butanone hydrochloride
Overview
Description
3-Amino-3-methyl-2-butanone hydrochloride is a chemical compound with the molecular formula C5H12ClNO . It is often used in laboratory settings .
Molecular Structure Analysis
The molecular structure of 3-Amino-3-methyl-2-butanone hydrochloride consists of 5 carbon atoms, 12 hydrogen atoms, 1 chlorine atom, and 1 nitrogen atom . The exact structure can be determined using methods such as gas electron diffraction, ab initio calculations, and vibrational spectroscopy.Scientific Research Applications
Synthesis of Heterocyclic Compounds
“3-Amino-3-methyl-2-butanone hydrochloride” is used in the synthesis of heterocyclic compounds . Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring. They are widely used in medicinal chemistry, making this application particularly important.
Intermediate in Medicinal Chemistry
This compound serves as an important intermediate in medicinal chemistry . An intermediate is a substance produced during the reaction, which further reacts to give the desired product. In medicinal chemistry, these intermediates can be used to create a wide variety of pharmaceutical drugs.
Industrial Solvent
“3-Amino-3-methyl-2-butanone hydrochloride” can be used as an industrial solvent . Solvents can dissolve, suspend or extract other materials, without chemically changing either the solvents or the other materials. This makes it valuable in a wide range of industries, including paints and coatings, pharmaceuticals, and chemical synthesis.
Kinetics Studies
The compound has been used in experimental studies to understand the kinetics of certain reactions . Kinetics is the study of the rates at which chemical processes occur. Understanding kinetics is crucial for predicting how reactions occur and how to control the rates of reactions.
Synthesis of Indane-1,3-dione Derivatives
A simple and efficient strategy for the synthesis of indane-1,3-dione derivatives through a palladium (0)-catalyzed reaction incorporating tert-butyl isocyanide has been developed . Indane-1,3-dione derivatives are important in medicinal chemistry due to their biological activities.
Synthesis of Indenopyrazole Derivatives
By applying the protocol mentioned above as the key step, indenopyrazole derivatives can be easily synthesized in high yields . Indenopyrazoles are a class of compounds that have shown a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial activities.
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that similar compounds often interact with proteins or enzymes in the body, altering their function .
Mode of Action
It’s known that similar compounds can react with aldehydes and ketones to form oximes or hydrazine to form hydrazones . The nitrogen in these compounds acts as a nucleophile, reacting with the partially positive carbon in the carbonyl group . This reaction forms an oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
Based on its chemical structure and reactivity, it may be involved in reactions with aldehydes and ketones, leading to the formation of oximes or hydrazones .
Result of Action
It’s known that similar compounds can inhibit bioluminescence in certain organisms, suggesting a potential toxic effect .
properties
IUPAC Name |
3-amino-3-methylbutan-2-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO.ClH/c1-4(7)5(2,3)6;/h6H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFGGOJPUCZLVSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C)(C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90496418 | |
Record name | 3-Amino-3-methylbutan-2-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90496418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-3-methyl-2-butanone hydrochloride | |
CAS RN |
10201-15-7 | |
Record name | 3-Amino-3-methylbutan-2-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90496418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-amino-3-methylbutan-2-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What can you tell us about the structural characteristics of 3-Amino-3-methyl-2-butanone hydrochloride based on the research abstract?
A1: The research paper primarily focuses on the synthesis and crystallography of 2,3,3,5,6,6-hexamethyl-3,6-dihydropyrazine hexahydrate. While it mentions 3-Amino-3-methyl-2-butanone hydrochloride, it does not provide specific details regarding its molecular formula, weight, or spectroscopic data [].
Q2: Are there any insights into the applications of 3-Amino-3-methyl-2-butanone hydrochloride based on this research?
A2: Unfortunately, the abstract does not delve into the applications of 3-Amino-3-methyl-2-butanone hydrochloride. It primarily focuses on the structural analysis of the other mentioned compound []. To gain a more comprehensive understanding of 3-Amino-3-methyl-2-butanone hydrochloride's potential uses and properties, further research and analysis of relevant scientific literature are necessary.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.